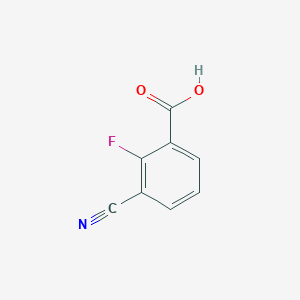

3-Cyano-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYFJFMXUMMQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634275 | |

| Record name | 3-Cyano-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219519-77-4 | |

| Record name | 3-Cyano-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Cyano-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of fluorinated building blocks is a cornerstone of innovation. The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3-Cyano-2-fluorobenzoic acid, identified by its CAS number 219519-77-4 , is a prime example of such a versatile intermediate.[3][4] Its unique trifunctional architecture—comprising a carboxylic acid, a nitrile (cyano group), and a fluorine atom on a benzene ring—provides a powerful platform for constructing complex molecular frameworks.[5][6]

This guide offers an in-depth technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide expert insights into its spectroscopic characterization, outline a representative synthetic pathway, explore its diverse applications, and detail critical safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. This compound is a white crystalline powder, and its fundamental properties are summarized below.[5]

| Property | Value | Source(s) |

| CAS Number | 219519-77-4 | [3][4] |

| Molecular Formula | C₈H₄FNO₂ | [3][7] |

| Molecular Weight | 165.12 g/mol | [3] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C#N | [7] |

| Appearance | White to off-white powder/crystals | [5] |

| Storage Temperature | Store in a cool, dry, well-ventilated area | [4][8] |

Spectroscopic Characterization: An Expert's Perspective

Confirming the structure and purity of this compound is a critical step before its use in synthesis. The following section explains the expected features in key analytical spectra, providing a self-validating system for material verification.

| Technique | Expected Features and Rationale |

| ¹H NMR | The proton NMR spectrum will be complex due to fluorine-proton coupling. Expect three distinct aromatic signals, likely appearing as multiplets between 7.0 and 8.5 ppm. The carboxylic acid proton will present as a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | The carbon spectrum will show eight distinct signals. The carboxylic carbon will be in the 165-170 ppm range. The cyano carbon will appear around 115-120 ppm. The aromatic carbons will be visible between 110-140 ppm, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz, a definitive indicator of the C-F bond. |

| ¹⁹F NMR | This is a crucial technique for fluorinated compounds. A single resonance is expected, with its chemical shift providing information about the electronic environment. The signal will be split by adjacent protons (³JF-H), appearing as a multiplet. |

| IR Spectroscopy | The infrared spectrum provides functional group confirmation. Key absorbances to look for include: a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a sharp C≡N stretch from the cyano group (~2230 cm⁻¹), and a C-F stretch (~1200-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z 165. The high-resolution mass should correspond to the exact mass of C₈H₄FNO₂ (165.0226). Common fragmentation patterns would involve the loss of -OH (m/z 148) and -COOH (m/z 120). |

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes exist for cyanobenzoic acid derivatives, a common and logical approach involves the Sandmeyer reaction starting from an appropriate aminobenzoic acid precursor. This method is reliable for introducing the cyano group onto an aromatic ring.

Hypothetical Synthesis Workflow

The diagram below illustrates a plausible multi-step synthesis of this compound from a commercially available starting material, 3-Amino-2-fluorobenzoic acid.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-Amino-2-fluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. HCl protonates the amino group and is the acid source for forming nitrous acid in situ.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.3 eq) in water. Cool this solution to 0-5 °C.

-

Safety Note: Cyanide salts are extremely toxic. Handle with extreme caution in a well-ventilated fume hood.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

-

Causality: CuCN acts as a catalyst to facilitate the displacement of the diazonium group (-N₂) by a cyanide group (-CN).

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and acidify with HCl to a pH of ~1-2 to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under a vacuum.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block.[5][9] The three distinct functional groups offer orthogonal reactivity, allowing chemists to perform sequential modifications with high selectivity.

-

Carboxylic Acid: This group is readily converted into esters, amides, or acid chlorides. It is frequently used in peptide coupling reactions to link the molecule to other fragments in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][10]

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct heterocyclic rings (e.g., tetrazoles), which are common bioisosteres in medicinal chemistry.

-

Fluoro Group: The fluorine atom enhances metabolic stability and modulates the acidity (pKa) of the carboxylic acid.[1] Its electron-withdrawing nature also influences the reactivity of the aromatic ring, making it a key component in developing drugs and advanced agrochemicals.[5][6]

The diagram below visualizes the role of this compound as a central scaffold for generating diverse chemical entities.

Caption: Application pathways stemming from the core functional groups.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. The information below is summarized from available Safety Data Sheets (SDS).[11][12]

GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed.[12][13] |

| Skin Corrosion/Irritation | Causes skin irritation.[12][13] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[12][13] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[12][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN166 or equivalent).[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.[11][13]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][11]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[11][12]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, characterized by three distinct and synthetically valuable functional groups, provides chemists with a reliable and versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and fine chemicals. Understanding its properties, synthesis, and safe handling procedures is essential for leveraging its full potential to drive scientific discovery and develop next-generation products.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 219519-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 219519-77-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Synthesis of 3-Cyano-2-fluorobenzoic Acid: An In-depth Technical Guide for Chemical Researchers

Abstract

3-Cyano-2-fluorobenzoic acid is a pivotal building block in the synthesis of a multitude of pharmaceutical agents and advanced materials.[1] Its unique trifunctional substitution pattern, comprising a carboxylic acid, a nitrile, and a fluorine atom on an aromatic ring, offers versatile handles for molecular elaboration. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind precursor selection. The methodologies detailed herein are designed to equip researchers, scientists, and professionals in drug development with the knowledge to confidently and efficiently synthesize this key intermediate.

Introduction: Strategic Importance of this compound

The strategic placement of the cyano, fluoro, and carboxylic acid moieties on the benzene ring makes this compound a highly sought-after intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and fluoro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. This unique electronic profile is often exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the most prevalent and effective synthetic routes, empowering chemists to select the optimal pathway based on available starting materials, scalability, and desired purity profile.

Key Synthetic Pathways

Two principal retrosynthetic disconnections guide the synthesis of this compound:

-

Route A: Cyanation of a Halogenated Precursor: This approach involves the introduction of the cyano group onto a pre-functionalized 2-fluorobenzoic acid scaffold bearing a suitable leaving group, typically a halide, at the 3-position.

-

Route B: Diazotization and Cyanation of an Amino Precursor: This classical yet robust method utilizes the Sandmeyer reaction, converting an amino group at the 3-position of 2-fluorobenzoic acid into the desired nitrile.

The following sections will delve into the mechanistic details and practical execution of these synthetic strategies.

Route A: Cyanation of 3-Halo-2-fluorobenzoic Acid Derivatives

This pathway is predicated on the substitution of a halogen (typically bromine or chlorine) at the C3 position of the 2-fluorobenzoic acid ring with a cyanide nucleophile. The choice of cyanation method is critical and is often influenced by factors such as substrate reactivity, functional group tolerance, and safety considerations associated with cyanide reagents.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The cyanation of aryl halides is a prime example of this technology's utility, offering mild reaction conditions and broad functional group compatibility.[3][4]

Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (often from a zinc or copper cyanide species), and finally, reductive elimination to afford the aryl nitrile and regenerate the Pd(0) catalyst.

Precursor: 3-Bromo-2-fluorobenzoic acid is a common and commercially available starting material for this route.

dot

Caption: Palladium-catalyzed cyanation workflow.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-2-fluorobenzoic Acid

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-2-fluorobenzoic acid (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a suitable degassed polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), to the flask.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of a chelating agent (e.g., EDTA) to remove metal residues, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

| Parameter | Typical Value | Reference |

| Catalyst Loading | 1-5 mol% | [3] |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | [4] |

| Solvent | DMF, DMAc, NMP | |

| Temperature | 80-140 °C | |

| Typical Yield | 70-95% | [3] |

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[5][6] While it often requires higher temperatures than palladium-catalyzed methods, it remains a cost-effective and viable option, particularly for large-scale synthesis.[7][8]

Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl halide to Cu(I)CN, forming a Cu(III) intermediate, which then undergoes reductive elimination to furnish the aryl nitrile.[8]

dot

Caption: Rosenmund-von Braun reaction workflow.

Experimental Protocol: Rosenmund-von Braun Cyanation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-fluorobenzoic acid (1.0 eq) and copper(I) cyanide (CuCN, 1.2-2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or pyridine.

-

Reaction Conditions: Heat the mixture to reflux (typically 150-200 °C) for several hours.[9] Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by recrystallization or chromatography.

| Parameter | Typical Value | Reference |

| Cyanide Source | CuCN | [5][6] |

| Solvent | DMF, Pyridine, Nitrobenzene | [8] |

| Temperature | 150-250 °C | [7][9] |

| Typical Yield | 60-85% | [9] |

Route B: Sandmeyer Reaction of 3-Amino-2-fluorobenzoic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a wide range of functionalities, including nitriles.[10][11] This transformation proceeds via an aryl diazonium salt intermediate.[12][13]

Mechanism: The synthesis begins with the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[13] This salt is then treated with a copper(I) cyanide solution, which facilitates a radical-nucleophilic aromatic substitution, releasing nitrogen gas and forming the desired aryl nitrile.[10]

Precursor: 3-Amino-2-fluorobenzoic acid is the key starting material for this route.

dot

Caption: Two-step Sandmeyer reaction workflow.

Experimental Protocol: Sandmeyer Cyanation of 3-Amino-2-fluorobenzoic Acid

-

Diazotization:

-

Dissolve 3-amino-2-fluorobenzoic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

| Parameter | Typical Value | Reference |

| Diazotization Reagents | NaNO₂, HCl/H₂SO₄ | [14][15] |

| Diazotization Temp. | 0-5 °C | [15] |

| Cyanation Reagents | CuCN, KCN/NaCN | [10][12] |

| Typical Yield | 65-80% | [16] |

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through several well-established synthetic routes. The choice between a palladium-catalyzed cyanation, a Rosenmund-von Braun reaction, or a Sandmeyer reaction will depend on factors such as precursor availability, cost, scale, and the specific requirements of the research project. Modern palladium-catalyzed methods often offer milder conditions and higher yields, while the Sandmeyer reaction provides a robust and classical alternative. As catalysis and synthetic methodologies continue to advance, the development of even more efficient, sustainable, and safer protocols for the synthesis of this important building block can be anticipated.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. scirp.org [scirp.org]

An In-depth Technical Guide to 3-Cyano-2-fluorobenzoic Acid: Synthesis, Applications, and Significance

Introduction: A Versatile Building Block in Modern Chemistry

3-Cyano-2-fluorobenzoic acid (CAS No: 261763-52-4) is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in various fields of chemical synthesis, most notably in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a carboxylic acid, a nitrile (cyano), and a fluorine atom on a benzene ring, provides a unique combination of reactivity and physicochemical properties.[2][3]

The strategic placement of these functional groups makes it an invaluable precursor for constructing complex molecular architectures.[2][4] The electron-withdrawing nature of the cyano group and the fluorine atom significantly influences the molecule's reactivity, enabling chemists to perform targeted modifications.[2] Specifically, the presence of fluorine is a key feature in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, improve bioavailability by increasing membrane permeability, and modulate the binding affinity to biological targets.[5][6] This guide provides an in-depth overview of the synthesis, key applications, and the pivotal role of this compound in contemporary research and development.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 261763-52-4 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥99.0% |

Data sourced from various chemical suppliers and databases.

Historical Context and Synthesis

While a singular "discovery" event for an intermediate like this compound is uncommon, its history is intrinsically linked to the evolution of synthetic methodologies for producing complex, halogenated aromatic compounds. Its emergence in the scientific literature coincides with the growing demand for sophisticated building blocks in drug discovery programs, particularly for targeted therapies.

The synthesis of cyanobenzoic acid derivatives can be challenging, as oxidation procedures to convert a methyl group to a carboxylic acid can have low yields when a nitrile group is also present on the ring.[7] Various methods have been developed to produce related structures, often involving multi-step processes that start from substituted toluenes or anilines.[7]

Common Synthetic Pathway

One of the prevalent methods for synthesizing fluorinated and cyanated benzoic acids involves the hydrolytic cleavage of precursor amides or the carbonation of Grignard reagents. While specific, publicly detailed, step-by-step protocols for this compound are proprietary to manufacturers, a generalizable workflow can be illustrated based on common organic chemistry principles for analogous compounds. A plausible route starts from a substituted benzonitrile, which is then converted to the target benzoic acid.

The diagram below illustrates a conceptual workflow for the synthesis of a functionalized benzoic acid, a common strategy in fine chemical manufacturing.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical Example)

The following protocol is a representative example based on established methods for similar transformations and should be adapted and optimized under controlled laboratory conditions.

Objective: To synthesize this compound from 2-fluoro-3-methylbenzonitrile.

Materials:

-

2-fluoro-3-methylbenzonitrile

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite

-

Deionized water

-

Toluene

Procedure:

-

Oxidation:

-

To a solution of 2-fluoro-3-methylbenzonitrile in water, slowly add potassium permanganate (KMnO₄) portion-wise.

-

Heat the mixture to reflux (approx. 80-100°C) and maintain for several hours until the purple color of the permanganate has disappeared. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: KMnO₄ is a strong oxidizing agent that converts the methyl group (-CH₃) into a carboxylate group (-COO⁻). The reaction is performed under basic or neutral conditions to facilitate this transformation.

-

-

Work-up and Filtration:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct that forms during the reaction. Wash the filter cake with a small amount of hot water.

-

Causality: The insoluble MnO₂ must be removed to isolate the soluble potassium salt of the product.

-

-

Acidification and Precipitation:

-

Combine the filtrate and the washings. If the solution is still colored, add a small amount of sodium bisulfite to quench any remaining KMnO₄.

-

Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

-

A white precipitate of this compound should form.

-

Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous solution, which causes it to precipitate out.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to achieve high purity.

-

Dry the final product under vacuum.

-

Causality: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility between the product and contaminants at different temperatures.

-

Key Applications in Drug Discovery and Development

This compound is a cornerstone intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the field of oncology.[2] Its structure is frequently incorporated into small molecule inhibitors that target key enzymes in cell signaling and DNA repair pathways.

Role in PARP Inhibitors

A prominent application of this molecule is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[9][10]

The carboxamide group, often formed from the benzoic acid moiety, is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling the inhibitor to bind to the active site of the PARP enzyme.[9][10] Several PARP inhibitors, both approved and in clinical development, utilize scaffolds derived from functionalized benzoic acids.[10][11][12]

The diagram below shows the logical relationship of how this compound serves as a starting point for a key fragment in a PARP inhibitor.

Caption: Role of this compound in PARP inhibitor synthesis.

Other Therapeutic Areas

Beyond PARP inhibitors, this versatile building block is utilized in the development of:

-

Antibacterial Agents: It is a precursor for certain new fluoroquinolone antibiotics.[13]

-

Cardiovascular Drugs: The compound serves as an intermediate in the synthesis of cardiovascular medications.[13]

-

Agrochemicals: Derivatives are used to create advanced and effective crop protection agents.[2][4]

-

Dyestuffs: The chemical structure can be modified to produce specialized dyes.[2]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science and medicine. Its unique trifunctional structure provides a robust platform for the synthesis of complex, high-value molecules. As drug discovery moves towards more targeted and potent therapies, the demand for precisely engineered building blocks like this one will continue to grow. Advances in synthetic methodology may lead to even more efficient and sustainable manufacturing processes, further solidifying the importance of this compound in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 8. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

A Technical Guide to the Solubility of 3-Cyano-2-fluorobenzoic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the viability of a compound in drug discovery and development, impacting everything from synthetic workup to bioavailability. This technical guide provides an in-depth exploration of the solubility characteristics of 3-cyano-2-fluorobenzoic acid, a versatile building block in medicinal chemistry.[1][2] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a predictive framework based on its structural attributes and the known behavior of analogous compounds. Furthermore, it provides detailed, field-proven experimental protocols to enable researchers to determine precise solubility data. This document is designed to empower scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, with solubility being a primary hurdle. Poor solubility can lead to difficulties in purification, formulation, and can severely limit a drug's absorption and bioavailability.[3] this compound, with its unique constellation of functional groups—a carboxylic acid, a cyano group, and a fluorine atom—presents a distinct solubility profile that warrants careful consideration.[1][2] The incorporation of fluorine, a common strategy in medicinal chemistry, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[4] Understanding and quantifying the solubility of this important intermediate is therefore paramount for its successful application in the synthesis of novel therapeutic agents.

Predicted Physicochemical and Solubility Profile of this compound

In the absence of extensive empirical data, a predictive analysis of the physicochemical properties of this compound can provide valuable guidance for solvent selection. This profile is derived from the known properties of benzoic acid and similarly substituted analogues.

Predicted Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of the functional groups in this compound will dictate its interactions with various solvents.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₄FNO₂ | - |

| Molecular Weight | 165.12 g/mol | [5] |

| Polarity | Polar | The presence of the carboxylic acid, cyano, and fluorine groups imparts significant polarity. |

| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the fluorine and cyano groups will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

| Hydrogen Bonding | Hydrogen bond donor and acceptor | The carboxylic acid group can both donate and accept hydrogen bonds. The nitrogen of the cyano group and the fluorine atom can act as weak hydrogen bond acceptors. |

| Melting Point | High | Aromatic carboxylic acids with polar substituents tend to have higher melting points due to strong intermolecular interactions in the crystal lattice. For comparison, the melting point of the isomeric 4-cyano-2-fluorobenzoic acid is 215-219 °C.[6] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. The solubility of benzoic acid is high in these solvents.[8][9] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can accept hydrogen bonds, leading to favorable interactions. Cayman Chemical reports the solubility of the related 2-amino-5-fluorobenzoic acid to be approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[10] |

| Non-polar | Hexane, Toluene | Low | The significant polarity of this compound will result in poor solvation by non-polar solvents. Benzoic acid exhibits low solubility in toluene.[8][9] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but are unlikely to be as effective as polar protic or aprotic solvents. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols describe the gravimetric and titrimetric methods, both of which are robust and widely used in the pharmaceutical industry.

Gravimetric Method

This method relies on the direct measurement of the mass of the solute that dissolves in a known mass or volume of solvent to form a saturated solution.

Experimental Workflow:

Caption: Gravimetric method for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Alternatively, centrifuge the sample and collect the clear supernatant.

-

-

Solvent Evaporation and Measurement:

-

Accurately transfer a known volume (e.g., 1 mL) of the clear, saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The solubility is calculated by subtracting the initial weight of the vial from the final weight and dividing by the volume of the solution taken for evaporation.

-

Acid-Base Titration Method

This method is particularly suitable for acidic compounds like this compound and leverages a simple acid-base reaction to determine the concentration of the dissolved solute.

Experimental Workflow:

Caption: Titrimetric method for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired organic solvent as described in the gravimetric method.

-

-

Sampling and Dilution:

-

Withdraw a precise volume of the clear, saturated solution.

-

If the organic solvent is not miscible with water, it may be necessary to first evaporate the solvent and redissolve the residue in a suitable solvent for titration (e.g., ethanol). If the solvent is water-miscible, the sample can often be directly diluted.

-

-

Titration:

-

Add a few drops of a suitable indicator, such as phenolphthalein, to the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

-

Calculation:

-

Use the volume of the titrant and its concentration to calculate the moles of this compound in the sample, and from this, determine its solubility in the original solvent.

-

Discussion: Structure-Solubility Relationship

The solubility of this compound is a direct consequence of its molecular architecture.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]

- 6. 4-氰基-2-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic Characterization of 3-Cyano-2-fluorobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Cyano-2-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely available in public databases, this document will leverage established spectroscopic principles and data from structurally related compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar small molecules.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a cyano group, and a fluorine atom on the benzene ring, suggests a range of potential applications, including as a building block in the synthesis of pharmaceuticals and other functional materials. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. Accurate structural elucidation through spectroscopic methods is therefore a critical first step in any research and development endeavor involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals corresponding to the three aromatic protons and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano (-CN), fluoro (-F), and carboxylic acid (-COOH) groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling with each other and with the neighboring fluorine atom. Based on the substitution pattern, we can predict the approximate chemical shifts and coupling patterns. The proton ortho to the fluorine will experience a significant through-space coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear at a downfield chemical shift, around δ 165-170 ppm.

-

Cyano Carbon (-CN): The carbon of the cyano group will likely resonate in the range of δ 115-120 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will show distinct signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O | 165-170 | - |

| C-F | 160-165 | ¹JCF ≈ 250 Hz |

| C-CN | 100-105 | ²JCF ≈ 15-20 Hz |

| C-COOH | 120-125 | ²JCF ≈ 20-25 Hz |

| C-H | 125-140 | ³JCF or ⁴JCF ≈ 3-10 Hz |

| C≡N | 115-120 | ³JCF ≈ 3-5 Hz |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. For this compound, a single signal is expected. The chemical shift will be influenced by the electronic environment created by the adjacent cyano and carboxylic acid groups. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Cyano C≡N | Stretching | 2230-2210 | Medium to Strong |

| Carboxylic Acid C=O | Stretching | 1710-1680 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium |

| C-F | Stretching | 1250-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₄FNO₂), the expected monoisotopic mass is approximately 165.02 Da[1].

Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z corresponding to the exact mass of the molecule. In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 164.01533 is predicted to be a prominent ion[1].

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for benzoic acids include the loss of H₂O, CO, and CO₂. The presence of the cyano and fluoro substituents will also influence the fragmentation.

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 166.02989 |

| [M+Na]⁺ | 188.01183 |

| [M-H]⁻ | 164.01533 |

Experimental Protocols

To obtain the spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum in both positive and negative ion modes. For fragmentation analysis, perform MS/MS experiments.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of 3-Cyano-2-fluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Cyano-2-fluorobenzoic acid. In the absence of direct, publicly available experimental data for this specific molecule, this document establishes a predictive assessment based on the known thermal properties of its constituent functional groups—a carboxylic acid, a cyano group, and a fluoro group on a benzene ring—and data from structurally analogous compounds. This guide offers predicted thermal characteristics, proposes potential decomposition pathways, and outlines standardized experimental protocols for the empirical determination of its thermal stability. This document is intended to serve as a valuable resource for professionals involved in the research, development, handling, and formulation of this compound and similar chemical entities, particularly in the pharmaceutical industry where thermal stability is a critical parameter for drug safety and efficacy.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a fluorine atom—on the benzene ring imparts unique chemical properties that make it a valuable building block in medicinal chemistry and materials science. The cyano group can serve as a precursor for other functional groups or participate in various chemical reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, making it a desirable feature in drug candidates.

Understanding the thermal stability of this compound is paramount for its safe handling, storage, and processing. Thermal decomposition can lead to the generation of potentially hazardous byproducts and a loss of product integrity. For drug development professionals, knowledge of a compound's thermal behavior is crucial for formulation design, determining shelf-life, and ensuring the safety and stability of the final drug product.

Predicted Thermal Stability Profile

Based on the analysis of structurally related compounds, a predictive thermal stability profile for this compound is presented below. It is important to note that these are estimations and should be confirmed by empirical testing.

| Thermal Property | Predicted Value/Range | Rationale and Supporting Evidence |

| Melting Point | ~160-180 °C | The melting point of benzoic acid is 122 °C. The presence of polar substituents like the cyano and fluoro groups is expected to increase intermolecular forces (dipole-dipole interactions and potentially hydrogen bonding), leading to a higher melting point. For comparison, 2-fluorobenzoic acid has a melting point of 122-125 °C[1]. The additional cyano group is anticipated to further elevate the melting point. |

| Decomposition Onset Temperature (Tonset) | ~200-250 °C | The thermal decomposition of benzoic acid derivatives typically occurs at temperatures above their melting points[2]. Studies on perfluorocarboxylic acids show decomposition can begin at temperatures as low as 200 °C[3]. The electron-withdrawing nature of the cyano and fluoro groups may influence the stability of the benzoic acid structure. |

| Primary Decomposition Pathway | Decarboxylation | The most common thermal decomposition pathway for benzoic acids is decarboxylation, leading to the formation of a substituted benzene derivative and carbon dioxide[4][5]. In this case, the expected primary product would be 2-fluorobenzonitrile. |

Experimental Determination of Thermal Stability

To obtain definitive data on the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Recommended Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

References

- 1. 2-Fluorbenzoesäure 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Cyano-2-fluorobenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Cyano-2-fluorobenzoic Acid

Introduction

This compound (CAS No. 219519-77-4) is a substituted benzoic acid derivative increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring nitrile, fluoro, and carboxylic acid functional groups, makes it a versatile building block. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, chemists, and drug development professionals, providing a comprehensive overview of the critical safety and handling precautions required when working with this compound. The narrative moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a culture of proactive risk mitigation in the laboratory.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While comprehensive toxicological data for this compound is not fully available, the existing data for it and structurally similar compounds allows for a robust hazard assessment.[2] The compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The health effects associated with this compound are summarized below.

-

Acute Toxicity (Oral): Classified as harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[4] Prolonged contact can lead to redness and discomfort.

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3][4] Direct contact with the powder or its solutions can cause severe irritation and requires immediate and thorough rinsing.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5] Inhalation of dust can lead to irritation of the nose, throat, and lungs.

Table 1: GHS Hazard Classification for Substituted Cyano-fluorobenzoic Acids

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data synthesized from multiple safety data sheets for this compound and its isomers.[3][6][7]

Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated. The following workflow provides a systematic approach to identifying and mitigating risks associated with handling this compound.

Caption: Risk Assessment and Mitigation Workflow for Handling Hazardous Solids.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is clear: engineering controls remove the hazard at the source, while PPE only provides a barrier.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound that may generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a properly functioning chemical fume hood.[8] This is the primary method for preventing respiratory exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the specific task being performed.

Table 2: Recommended PPE for Handling this compound

| Task | Hand Protection | Eye/Face Protection | Body Protection |

| Storage & Transport (Closed Container) | Nitrile gloves (as a precaution) | Safety glasses | Lab coat |

| Weighing/Transferring Solid | Nitrile gloves (double-gloving recommended) | Chemical splash goggles or face shield | Lab coat, fully buttoned |

| Preparing Solutions | Nitrile gloves | Chemical splash goggles | Lab coat |

| Post-Experiment Cleanup | Nitrile gloves | Chemical splash goggles | Lab coat |

-

Rationale for PPE Selection:

-

Gloves: Nitrile gloves provide adequate splash protection for incidental contact.[9] Always inspect gloves before use and wash hands thoroughly after removal.[8][10]

-

Eye Protection: Chemical splash goggles are mandatory because the compound is a serious eye irritant.[11] Safety glasses are insufficient as they do not protect against dust entering from the sides or top.

-

Lab Coat: A lab coat protects against skin contact from spills and contamination of personal clothing.[2]

-

Safe Handling, Storage, and Disposal

Protocol for Weighing Solid this compound

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface and the analytical balance inside the hood.

-

PPE: Don the appropriate PPE as outlined in Table 2 (double gloves, goggles, lab coat).

-

Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat or beaker. Perform all transfers slowly and close to the work surface to minimize dust generation.

-

Closure: Immediately and securely close the stock container after dispensing.

-

Cleanup: Carefully clean the spatula and any minor dust on the work surface with a damp wipe. Dispose of the wipe as hazardous waste.

-

Post-Handling: Remove PPE and wash hands thoroughly with soap and water.[8]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental release or reaction.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][5][12] Store separately from these materials to prevent hazardous reactions.

-

Location: Store in a designated chemical storage cabinet, not on open benchtops or in unlabeled containers.[9]

Waste Disposal

Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.[2]

-

Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[2][9]

-

Procedure: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste." Follow all local, regional, and national regulations for hazardous waste disposal.[13]

Emergency Procedures

Preparedness is key to responding effectively to an emergency. All personnel must be familiar with the location of safety equipment and emergency protocols.

Caption: Decision Tree for Emergency Response to a Chemical Incident.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][5]

Spill Response Protocol (Minor Solid Spill)

This protocol applies to small, contained spills (e.g., a few grams) that can be managed safely by trained laboratory personnel.

-

Alert & Isolate: Alert personnel in the immediate area. Isolate the spill to prevent it from spreading.[14][15]

-

Consult SDS: Quickly consult the Safety Data Sheet for any specific instructions.[14]

-

PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.

-

Minimize Dust: Gently cover the spill with paper towels and moisten them slightly with water to prevent dust from becoming airborne.[14] Do not use a dry sweep method on the powder.[12]

-

Clean Up: Carefully sweep or wipe the moistened material into a designated hazardous waste container using spark-proof tools.[14]

-

Decontaminate: Clean the spill area with soap and water.[14]

-

Dispose: Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container. Seal and label the container.

-

Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.[14]

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's EHS or emergency response team.[16]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can effectively mitigate the risks associated with this compound. The ultimate responsibility for safety lies with the individual researcher, supported by a strong institutional safety culture.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. labogens.com [labogens.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. Laboratory Chemical Spill Guidelines | Brooklyn College [brooklyn.edu]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. cmu.edu [cmu.edu]

A Technical Guide to the Research Potential of 3-Cyano-2-fluorobenzoic Acid: A Multifunctional Scaffold for Innovation

Abstract

3-Cyano-2-fluorobenzoic acid is a strategically functionalized aromatic molecule poised for significant exploration across multiple scientific disciplines. Possessing a carboxylic acid, a nitrile (cyano group), and a fluorine atom on a benzene ring, this compound offers a unique combination of reactive sites and modulatory physicochemical properties. This technical guide provides an in-depth analysis of its potential research applications, moving beyond its current status as a chemical intermediate. We will explore its promise in medicinal chemistry as a scaffold for novel therapeutics, its utility in organic synthesis as a versatile building block, and its potential in materials science for the creation of advanced functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound for next-generation scientific discovery.

Core Molecular Attributes of this compound

This compound (C₈H₄FNO₂) is a crystalline solid whose research value stems from the interplay of its three primary functional groups. Understanding the individual and synergistic contributions of these groups is fundamental to unlocking its potential.

-

The Carboxylic Acid (-COOH): This group serves as a classical handle for a multitude of chemical transformations, most notably amide bond formation, esterification, and reduction.[1] It also acts as a key hydrogen bond donor and acceptor, critical for molecular recognition at biological targets.[1]

-

The Cyano Group (-C≡N): The nitrile is a highly versatile functional group in modern chemistry. In medicinal chemistry, it is found in over 60 approved small-molecule drugs.[2] It can serve as a potent hydrogen bond acceptor, a bioisostere for carbonyl groups, or even as a reactive "warhead" for forming covalent bonds with protein targets.[3][4] Its metabolic stability is a key advantage in drug design.[2][5]

-

The Fluorine Atom (-F): The strategic placement of fluorine on an aromatic ring is a cornerstone of modern drug discovery.[6] Its high electronegativity can profoundly influence the acidity (pKa) of the nearby carboxylic acid, modulate lipophilicity, and block sites of metabolic oxidation, thereby enhancing a drug candidate's pharmacokinetic profile.[7][8] This can lead to improved target affinity, bioavailability, and half-life.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | |

| Molecular Weight | 165.12 g/mol | |

| Monoisotopic Mass | 165.02261 Da | |

| Appearance | White to off-white crystalline solid | [10] |

| XlogP (predicted) | 1.3 |

Potential Research Domain 1: Medicinal Chemistry & Drug Discovery

The trifecta of functional groups makes this compound an exceptionally promising starting point for medicinal chemistry campaigns. Its rigid scaffold is ideal for presenting pharmacophoric elements in a well-defined spatial orientation.

Application as a Scaffold for Enzyme Inhibitors

Many enzymes, particularly proteases and kinases, are validated targets for a host of diseases. The cyano group of this compound can be exploited as an electrophilic "warhead" to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site.[2][3] This strategy has been successfully used in approved drugs for diabetes and COVID-19.[3]

-

Causality of Experimental Choice: A covalent inhibition strategy can lead to prolonged duration of action and higher potency compared to non-covalent inhibitors. The fluorine atom can enhance binding affinity in adjacent pockets, while the carboxylic acid provides a primary attachment point for side chains designed to target specific sub-pockets of the enzyme, thereby driving selectivity.

Development of Receptor Modulators

The molecule's features are well-suited for targeting receptors where specific hydrogen bonding and electrostatic interactions are critical for activity. The carboxylic acid can mimic the phosphate groups of natural ligands or form salt bridges with basic residues like arginine or lysine. The cyano and fluoro groups can fine-tune the electronic properties and conformation of the molecule to optimize receptor binding.[4][7]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 170 g/mol , this compound is an ideal candidate for fragment-based screening. FBDD involves identifying low-molecular-weight compounds that bind weakly to a biological target, and then growing or linking these fragments to create a more potent lead compound. The multiple functional groups on this molecule provide numerous vectors for chemical elaboration once a binding orientation is confirmed.

Workflow 1: Hypothetical FBDD Campaign

Below is a conceptual workflow for using this compound in an FBDD program targeting a hypothetical protease.

References

- 1. annexechem.com [annexechem.com]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

Methodological & Application

Synthetic Route to 3-Cyano-2-fluorobenzoic acid: A Detailed Guide for Researchers

Introduction

3-Cyano-2-fluorobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile, and a fluorine atom in a specific ortho- and meta-relationship, allows for diverse chemical modifications and the construction of complex molecular architectures. This application note provides a detailed, step-by-step guide to two prevalent synthetic routes for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with a focus on the underlying chemical principles, practical considerations for reaction setup and work-up, and a comparative analysis of the two approaches to aid in methodological selection.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies are presented herein for the synthesis of this compound:

-

Route 1: The Sandmeyer Reaction. This classic and reliable method involves the diazotization of an aromatic amine, 3-amino-2-fluorobenzoic acid, followed by a copper(I) cyanide-mediated cyanation. The Sandmeyer reaction is renowned for its versatility in introducing a wide range of functional groups onto an aromatic ring.[1][2][3]

-

Route 2: Oxidation of a Methyl Precursor. This approach utilizes the commercially available 2-fluoro-3-methylbenzonitrile and employs a strong oxidizing agent, such as potassium permanganate, to convert the methyl group into a carboxylic acid. This route is more direct but can present challenges in terms of reaction control and purification.[4][5]

The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques.

Route 1: Synthesis via Sandmeyer Reaction

This route begins with the commercially available 3-amino-2-fluorobenzoic acid. The synthesis proceeds in two key stages: the formation of a diazonium salt and the subsequent copper-catalyzed cyanation.

Reaction Scheme: Sandmeyer Reaction

Caption: Workflow for the Sandmeyer reaction route.

Experimental Protocol: Sandmeyer Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Amino-2-fluorobenzoic acid | 155.13 | 15.5 g | 0.1 | Starting material |

| Concentrated Hydrochloric Acid | 36.46 | 30 mL | ~0.36 | Reagent |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | In 20 mL water |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.8 g | 0.12 | Catalyst |

| Sodium Cyanide (NaCN) | 49.01 | 6.4 g | 0.13 | In 20 mL water |

| Toluene | - | As needed | - | Solvent for extraction |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent |

Step 1: Diazotization of 3-Amino-2-fluorobenzoic acid

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 15.5 g (0.1 mol) of 3-amino-2-fluorobenzoic acid in 100 mL of water and 30 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-